molecular formula C7H14N2O2S B15278042 (R)-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide

(R)-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide

Cat. No.: B15278042
M. Wt: 190.27 g/mol
InChI Key: SWVURHALGJEQHR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a sulfaneylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the formation of the pyrrolidine ring followed by the introduction of the carboxamide group and the sulfaneylidene moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of ®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a drug candidate for certain diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrole-3-carboxamide derivatives
  • Pyrrolidine-2,4-dione derivatives
  • Pyrrole-imidazole alkaloids

Uniqueness

®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a pyrrolidine ring, carboxamide group, and sulfaneylidene moiety sets it apart from other similar compounds, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

(2R)-N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

SWVURHALGJEQHR-ZCFIWIBFSA-N

Isomeric SMILES

CS(=NC(=O)[C@H]1CCCN1)(=O)C

Canonical SMILES

CS(=NC(=O)C1CCCN1)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.